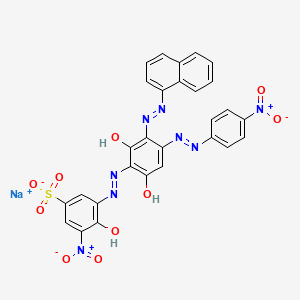
Acid Brown 348
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Brown 348 is a synthetic dye with the chemical formula C22H14N6Na2O9S2 and CAS registry number 72827-72-6 . It is primarily used in the textile industry to dye fabrics such as cotton and wool . This compound is known for its brown color and is widely used to dye protein/animal fibers such as wool, silk, mohair, angora, alpaca, and some nylons and synthetics .
准备方法
The synthesis of Acid Brown 348 involves the use of various chemical reagents and conditions. One common method includes the use of sulfuric acid and other reagents to achieve the desired dye properties . Industrial production methods often involve large-scale synthesis processes that ensure the consistent quality and color of the dye . The dye is typically prepared by dissolving one gram of the dye in a liter of distilled water, followed by the addition of other reagents to achieve the desired concentration and properties .
化学反应分析
Acid Brown 348 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the degradation of this compound using Fenton-like processes, which involve the use of hydrogen peroxide and ultrasonic irradiation . This reaction breaks the -N=N- bonds in the dye molecule, leading to its degradation . Common reagents used in these reactions include hydrogen peroxide, fly ash, and other oxidizing agents . The major products formed from these reactions are typically smaller, less complex molecules that result from the breakdown of the dye structure .
科学研究应用
Acid Brown 348 has several scientific research applications, particularly in the fields of chemistry, biology, and environmental science. In chemistry, it is used as a model compound to study the degradation of synthetic dyes using various methods, such as ultrasonic irradiation and Fenton-like processes . In environmental science, it is studied for its potential impact on water pollution and the effectiveness of different methods for its removal from wastewater . Additionally, this compound is used in the textile industry to dye various fabrics, making it an important compound for industrial applications .
作用机制
The mechanism of action of Acid Brown 348 involves its absorption by the fibers of the material being dyed, resulting in a uniform and long-lasting color . In degradation processes, the compound undergoes chemical reactions that break its molecular structure, leading to the formation of smaller, less complex molecules . The molecular targets and pathways involved in these reactions include the -N=N- bonds in the dye molecule, which are broken down by oxidizing agents such as hydrogen peroxide .
相似化合物的比较
Acid Brown 348 is similar to other synthetic dyes used in the textile industry, such as Direct Blue 78 and Acid Brown 83 . it is unique in its specific chemical structure and the types of reactions it undergoes during degradation . Unlike some other dyes, this compound is particularly effective in dyeing protein/animal fibers and certain synthetics . This makes it a valuable compound for specific industrial applications where other dyes may not be as effective .
Similar Compounds
属性
CAS 编号 |
72827-72-6 |
|---|---|
分子式 |
C28H17N8NaO10S |
分子量 |
680.5 g/mol |
IUPAC 名称 |
sodium;3-[[2,6-dihydroxy-3-(naphthalen-1-yldiazenyl)-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C28H18N8O10S.Na/c37-24-14-21(31-29-16-8-10-17(11-9-16)35(40)41)25(33-30-20-7-3-5-15-4-1-2-6-19(15)20)28(39)26(24)34-32-22-12-18(47(44,45)46)13-23(27(22)38)36(42)43;/h1-14,37-39H,(H,44,45,46);/q;+1/p-1 |
InChI 键 |
DVKOMRLUIUUBFG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C(=C(C=C3N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


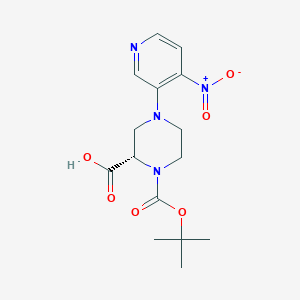


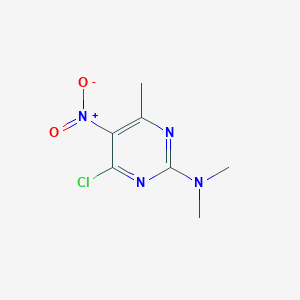
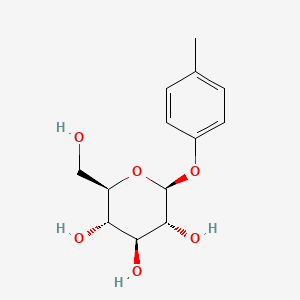
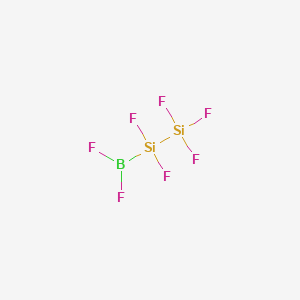
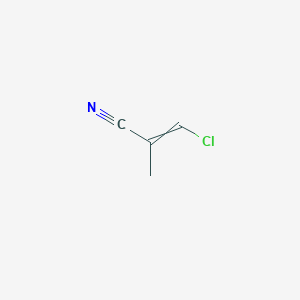
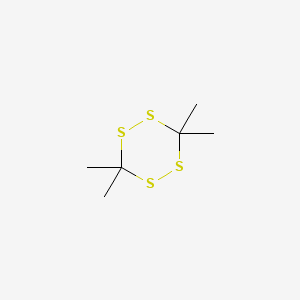
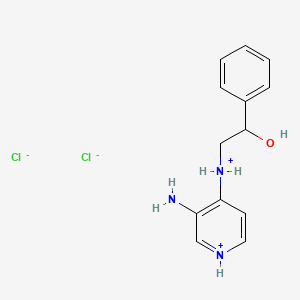
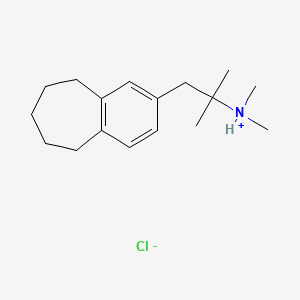
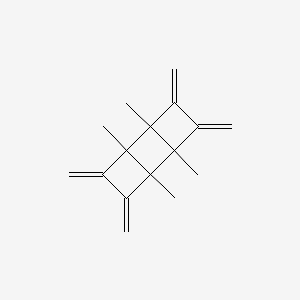
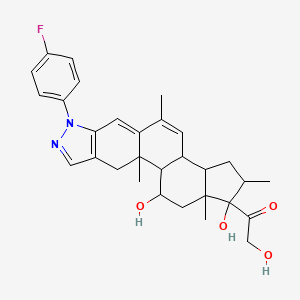

![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
